5-Azido-1,2,3-trichlorobenzene
Description
Historical Context of Azidoaromatic Compounds in Chemical Synthesis
The journey of azidoaromatic compounds began with the synthesis of phenyl azide (B81097) by Peter Griess. uni-muenchen.de This discovery paved the way for the exploration of the rich chemistry of the azide functional group. Organic azides are characterized by the linear azido (B1232118) group (-N₃), which can be described by several mesomeric structures. nih.gov This electronic configuration makes them reactive towards both electrophiles and nucleophiles and enables them to participate in 1,3-dipolar cycloaddition reactions. uni-muenchen.de
A pivotal moment in the history of azide chemistry was the discovery of the Curtius rearrangement, a reaction that transforms acyl azides into isocyanates. uni-muenchen.de This and other reactions, such as the Staudinger reaction which reduces azides to amines, have cemented the role of azides as versatile intermediates in organic synthesis. nih.gov The synthesis of aromatic azides has been achieved through various methods, including the reaction of diazonium salts with azide ions and nucleophilic aromatic substitution (SɴAr) reactions on activated aryl halides. uni-muenchen.denih.gov The latter is particularly relevant to the synthesis of 5-Azido-1,2,3-trichlorobenzene (B6206076).
Significance of Polychlorinated Benzene (B151609) Scaffolds in Advanced Organic Chemistry
Polychlorinated benzenes are aromatic hydrocarbons in which one or more hydrogen atoms of the benzene ring have been replaced by chlorine atoms. wikipedia.org These compounds have been widely used as solvents, intermediates in the synthesis of dyes and pesticides, and as dielectric fluids. taylorandfrancis.comnih.gov From a synthetic chemistry perspective, the chlorine substituents on the benzene ring influence the molecule's reactivity and provide handles for further functionalization.
The presence of multiple chlorine atoms on the benzene ring, as seen in this compound, significantly impacts the electronic properties of the aromatic system. The electron-withdrawing nature of chlorine atoms deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, a key reaction for introducing the azido group. uni-muenchen.de The specific substitution pattern of the chlorine atoms also dictates the regioselectivity of subsequent reactions.
Overview of Current and Emerging Research Directions for this compound
Current research on this compound and related compounds is multifaceted. One major area of interest is its use as a building block in the synthesis of novel heterocyclic compounds through cycloaddition reactions. The azide group readily participates in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole rings. mdpi.com This reaction is highly efficient and has found broad applications in medicinal chemistry and materials science.
Furthermore, the photolytic or thermolytic decomposition of aryl azides to form highly reactive nitrenes is another active area of investigation. uni-muenchen.de The nitrene generated from this compound can undergo various transformations, including C-H insertion and cyclization reactions, leading to the formation of complex nitrogen-containing molecules. The photolysis of related triazidobenzenes has been shown to produce high-spin nitrenes, which are of interest for their magnetic properties. researchgate.net
Methodological Frameworks in Studying Azidoaromatic Compounds and Chlorinated Aromatics
The study of compounds like this compound relies on a well-established methodological framework encompassing synthesis, characterization, and reactivity studies. The synthesis typically involves nucleophilic aromatic substitution on a suitable polychlorinated benzene precursor. uni-muenchen.de
Characterization of these compounds is achieved through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, while Infrared (IR) spectroscopy is used to confirm the presence of the characteristic azide stretching frequency. rsc.org Ultraviolet-Visible (UV-Vis) spectroscopy is also employed to study the electronic transitions within the molecule. uni-muenchen.de
The investigation of their reactivity involves systematic studies of their participation in various chemical transformations, such as cycloadditions and decompositions, under different reaction conditions. uni-muenchen.de These studies often employ a combination of experimental work and computational modeling to understand the reaction mechanisms and predict the properties of the resulting products. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H2Cl3N3 |
|---|---|
Molecular Weight |
222.5 g/mol |
IUPAC Name |
5-azido-1,2,3-trichlorobenzene |
InChI |
InChI=1S/C6H2Cl3N3/c7-4-1-3(11-12-10)2-5(8)6(4)9/h1-2H |
InChI Key |
JWEXUSXQQIUBGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)N=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for 5 Azido 1,2,3 Trichlorobenzene and Its Precursors
Strategies for Azido (B1232118) Group Introduction onto Aromatic Systems
The installation of an azido group onto an aromatic ring is a fundamental transformation in the synthesis of aryl azides. These compounds are valuable intermediates in various chemical reactions, including click chemistry, Staudinger reactions, and the synthesis of heterocycles. scielo.br The primary methods involve the transformation of an amino group via a diazonium salt or the direct substitution of a suitable leaving group.
The most traditional and widely employed method for the synthesis of aryl azides proceeds through the diazotization of a corresponding aromatic amine. scielo.bruni-muenchen.de This two-step sequence first involves the conversion of the primary amine to a diazonium salt, which is then displaced by an azide (B81097) ion.
For the synthesis of 5-azido-1,2,3-trichlorobenzene (B6206076), the required starting material for this pathway is 3,4,5-trichloroaniline (B147634). The general procedure is outlined below:
Diazotization: The aromatic amine is treated with a diazotizing agent, typically nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C).
Azidation: The resulting aqueous solution of the diazonium salt is then treated with an azide source, most commonly sodium azide (NaN₃). organic-chemistry.org The azide ion acts as a nucleophile, displacing the dinitrogen molecule (N₂) to form the final aryl azide product.
Recent advancements have focused on creating safer and more efficient protocols. One such method involves the use of arenediazonium tosylates (ADTs), which are thermally stable and can react cleanly with sodium azide in water at room temperature to produce aryl azides in high yields. organic-chemistry.org An alternative one-pot synthesis allows for the direct transformation of aromatic amines via diazotization with sodium nitrite and p-toluenesulfonic acid (p-TsOH), followed by the addition of sodium azide. organic-chemistry.orgorganic-chemistry.org Computational and experimental studies support a stepwise mechanism for the reaction between diazonium salts and azide, proceeding through a low-energy acyclic zwitterionic intermediate, which accounts for the rapid and efficient nature of this transformation. rsc.org
Table 1: General Diazotization and Azidation Pathway
| Step | Reagents | Typical Conditions | Intermediate/Product |
|---|---|---|---|
| Diazotization | Aromatic Amine, Sodium Nitrite (NaNO₂), Acid (e.g., HCl) | Aqueous solution, 0–5 °C | Arenediazonium Salt |
| Azidation | Arenediazonium Salt, Sodium Azide (NaN₃) | Aqueous solution, 0–5 °C | Aryl Azide |
Nucleophilic aromatic substitution (SNAr) provides an alternative route to aryl azides, particularly for aromatic systems that are activated towards nucleophilic attack. uni-muenchen.de This method involves the displacement of a suitable leaving group, such as a halide, from an aromatic ring by a nucleophile. For this reaction to proceed, the aromatic ring must typically be substituted with strong electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions relative to the leaving group. youtube.com
In the context of this compound, the precursor would likely be 1,2,3,5-tetrachlorobenzene (B107539). The azide ion (N₃⁻), a moderately strong nucleophile, attacks the carbon atom bearing a chlorine atom, leading to its displacement. uni-muenchen.de Such reactions are generally carried out under forcing conditions.
Key features of the SNAr pathway for azidation include:
Substrate: An aryl halide with a good leaving group (Cl, F). The presence of three chlorine atoms on the benzene (B151609) ring in 1,2,3,5-tetrachlorobenzene provides some electron-withdrawing character, but the reaction may still require elevated temperatures.
Nucleophile: Sodium azide (NaN₃) is the common azide source.
Solvent: Dipolar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred as they can solvate the cation (Na⁺) while leaving the azide nucleophile relatively free, enhancing its reactivity. uni-muenchen.de
Conditions: The reaction is typically heated, often to temperatures between 80–120 °C, to overcome the high activation energy associated with disrupting the aromaticity of the benzene ring.
The mechanism proceeds via an addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex, before the leaving group is expelled to restore aromaticity. youtube.com
Beyond the classical methods, several alternative protocols for introducing an azide group have been developed. These often involve transition-metal catalysis or novel azidating reagents, offering different reactivity and substrate scope.
Transition Metal-Catalyzed Azidation: Catalytic systems using metals like copper, palladium, and rhodium have been developed for various azidation reactions. mdpi.com For instance, copper(I)-catalyzed azidation of aryl halides is a well-known transformation. Dirhodium(II) catalysts have been employed for the direct C-H azidation of arenes using trimethylsilyl (B98337) azide (TMS-N₃) as the azide source and an oxidant. mdpi.com This approach could theoretically allow for the direct conversion of 1,2,3-trichlorobenzene (B84244) to the desired product, although regioselectivity can be a significant challenge.
In Situ Generation of Azidating Reagents: To circumvent the hazards associated with handling reagents like chlorine azide (ClN₃), methods for its in situ generation and immediate trapping have been developed. One such procedure involves generating gaseous ClN₃ from sodium azide, a hypochlorite (B82951) source, and acetic acid in a biphasic medium where it can be immediately trapped by a substrate in the organic layer. acs.orgresearchgate.net While primarily applied to the azidochlorination of alkenes, the underlying principle of generating a reactive azidating species in situ could be adapted for aromatic systems.
Azidation of Organoboron Compounds: A copper(II)-catalyzed conversion of arylboronic acids or their esters into the corresponding aryl azides provides another synthetic route. organic-chemistry.org This method would require the initial synthesis of 3,4,5-trichlorophenylboronic acid, which would then be subjected to azidation.
Synthesis of 1,2,3-Trichlorobenzene Scaffolds
The 1,2,3-trichlorobenzene (1,2,3-TCB) core is a critical precursor for the target molecule. It is a white crystalline solid at room temperature and one of three isomers of trichlorobenzene. wikipedia.orgospar.org Its synthesis is primarily achieved through the direct chlorination of benzene or by the dehalogenation of more highly chlorinated compounds.
The industrial production of chlorobenzenes involves the electrophilic aromatic substitution of benzene with chlorine gas (Cl₂). cdc.gov This reaction is typically catalyzed by a Lewis acid, such as ferric chloride (FeCl₃), and is carried out at moderate temperatures. epa.govscribd.com
The chlorination of benzene is a successive process, producing monochlorobenzene, then dichlorobenzenes, and subsequently trichlorobenzenes. scribd.com Increasing the molar ratio of chlorine to benzene shifts the product distribution towards more highly chlorinated species. cdc.gov However, this process invariably leads to a mixture of isomers. The direct chlorination of benzene or o-dichlorobenzene yields a mixture that predominantly contains the 1,2,4-isomer along with the desired 1,2,3-isomer. guidechem.comprepchem.com
Separation of the 1,2,3-trichlorobenzene isomer from the mixture is a critical and energy-intensive step, typically accomplished by fractional distillation. ospar.orgprepchem.com
Table 2: Direct Chlorination for 1,2,3-Trichlorobenzene Synthesis
| Starting Material | Catalyst | Key Conditions | Products | Separation Method |
|---|---|---|---|---|
| Benzene | Ferric Chloride (FeCl₃) | Gaseous Cl₂, moderate temp. | Mixture of mono-, di-, and trichlorobenzene isomers | Fractional Distillation |
An alternative production method involves the dehydrohalogenation of hexachlorocyclohexane, a byproduct from the production of lindane. cdc.govnih.gov Heating hexachlorocyclohexane, particularly in the presence of an alkali, yields a mixture of trichlorobenzene isomers, with the 1,2,4- and 1,2,3-isomers being significant components. cdc.gov
Reductive dehalogenation offers a "bottom-up" approach to synthesizing 1,2,3-trichlorobenzene from more highly chlorinated benzenes, such as tetrachlorobenzenes (TeCBs), pentachlorobenzene, or hexachlorobenzene (B1673134) (HCB). This process involves the selective removal of chlorine atoms.
While much of the research in this area has been driven by environmental remediation and focuses on microbial degradation, the chemical principles are synthetically relevant. nih.govepa.gov For instance, the anaerobic biotransformation of HCB has been shown to proceed through 1,2,3,4-tetrachlorobenzene, which is then dechlorinated to a mix of 1,2,3-TCB and 1,2,4-TCB. nih.gov
In a laboratory setting, chemical methods can achieve this transformation with greater control. Catalytic systems are often employed for this purpose. A convenient one-pot system for the dehalogenation of highly chlorinated benzenes uses a palladium catalyst (PdCl₂(dppf)), sodium borohydride (B1222165) (NaBH₄) as the reducing agent, and a supporting base in an organic solvent like THF. acs.org This method has shown a pronounced selectivity, with the removal of meta-substituted chlorines being preferred over ortho- or para-substituted ones. acs.org This selectivity could potentially be exploited to convert specific tetrachlorobenzene isomers into 1,2,3-trichlorobenzene.
Aniline-based Synthetic Routes for Trichlorobenzenes
The primary precursor for this compound is 3,4,5-trichloroaniline. The synthesis of this and other trichloroaniline isomers often originates from aniline (B41778) or its derivatives through chlorination reactions. ontosight.ai
One established method involves the direct chlorination of aniline. Reagents such as chlorine gas or sulfuryl chloride are used, often in the presence of an inert organic solvent like chlorobenzene (B131634). tandfonline.comtandfonline.comgoogle.com For instance, 2,4,6-trichloroaniline (B165571) can be prepared by reacting aniline dissolved in chlorobenzene with chlorine gas or sulfuryl chloride at elevated temperatures (e.g., 90-110°C). google.com A more convenient laboratory-scale method employs N-chlorosuccinimide (NCS) in a solvent like acetonitrile (B52724) to achieve regioselective trichlorination of aniline, yielding 2,4,6-trichloroaniline in high yields. tandfonline.comtandfonline.com
The synthesis of 3,4,5-trichloroaniline, the direct precursor for the title compound's amine functionality, typically involves the chlorination of aniline or its derivatives. ontosight.ai An alternative route starts from p-nitroaniline, which undergoes a series of reactions including chlorination and reduction to yield 3,4,5-trichloroaniline. iisc.ac.in
Once the desired trichloroaniline is obtained, it can be converted to the corresponding trichlorobenzene via a Sandmeyer-type reaction. This involves diazotization of the aniline followed by the reduction of the resulting diazonium salt. For example, 2,4,6-trichloroaniline is converted to 1,3,5-trichlorobenzene (B151690) by diazotization with sodium nitrite in the presence of sulfuric acid, followed by reduction with hypophosphorous acid (H₃PO₂). niscpr.res.inepa.gov Similarly, 1,2,3-trichlorobenzene can be prepared from 2,3,4-trichloroaniline (B50295) or 3,4,5-trichloroaniline through diazotization. drugfuture.com
Table 1: Aniline-based Synthesis of Trichlorobenzene Precursors
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Aniline | N-chlorosuccinimide (NCS), Acetonitrile | 2,4,6-trichloroaniline | 88% | tandfonline.com |
| Aniline | Anilinium chloride, Cl₂, Carbon tetrachloride | 2,4,6-trichloroaniline | 92% | niscpr.res.in |
| Aniline | HCl gas, Sulfuryl chloride, Chlorobenzene | 2,4,6-trichloroaniline | 89.5% (crude) | google.com |
| 2,4,6-trichloroaniline | H₂SO₄, NaNO₂, H₃PO₂ | 1,3,5-trichlorobenzene | 95% | niscpr.res.in |
| 2,6-Dichloro-p-nitroaniline | NaNO₂, H₂SO₄, CuCl, HCl | 3,4,5-trichloronitrobenzene | 75-80% | iisc.ac.in |
Optimization of Reaction Conditions and Yields for this compound
The synthesis of this compound from its precursor, 3,4,5-trichloroaniline, involves two critical steps: diazotization and azidation. The optimization of reaction parameters is crucial for maximizing yield and purity.
Diazotization: The conversion of the aromatic amine (3,4,5-trichloroaniline) to a diazonium salt is highly sensitive to temperature and acid concentration. niscpr.res.in
Acid: A strong acidic medium is required. For other trichloroanilines, 70% sulfuric acid has been found to be effective. niscpr.res.in The choice of acid can also influence the stability and solubility of the resulting diazonium salt. researchgate.net
Temperature: The reaction is exothermic and must be maintained at low temperatures, typically between 0-5°C, to prevent the decomposition of the unstable diazonium salt. niscpr.res.inrsc.org Higher temperatures can lead to incomplete reactions and the formation of byproducts. niscpr.res.in
Reagents: Sodium nitrite (NaNO₂) is the most common diazotizing agent, added slowly as an aqueous solution to the acidic solution of the amine. rsc.org
Azidation: The diazonium salt is typically not isolated but is reacted in situ with an azide source to form the final product.
Azide Source: Sodium azide (NaN₃) is the most frequently used reagent for converting diazonium salts to aryl azides. rsc.orgmdpi.com It is usually added as an aqueous solution.
Temperature: Similar to the diazotization step, the temperature during the addition of sodium azide must be kept low (below 5°C) to control the reaction rate and prevent the decomposition of both the diazonium salt and the azide product. rsc.org After the addition, the reaction may be stirred at 0°C for a period before being allowed to warm to room temperature to ensure completion. rsc.org
Solvent: While the diazotization is carried out in an aqueous acidic medium, the subsequent azidation can be influenced by solvent choice, especially in related syntheses. For nucleophilic aromatic substitution reactions to introduce an azide group, polar aprotic solvents like dimethylformamide (DMF) have been shown to be superior to dimethyl sulfoxide (DMSO) or acetonitrile.
Molar Ratio: A slight excess of sodium azide is generally used to ensure complete conversion of the diazonium salt. rsc.org
Experimental studies on the formation of aryl azides from diazonium salts suggest a stepwise mechanism that is generally very fast and efficient. rsc.orgdiva-portal.org
Table 2: General Optimized Conditions for Aryl Azide Synthesis from Anilines
| Step | Parameter | Optimized Condition | Rationale | Reference |
|---|---|---|---|---|
| Diazotization | Temperature | 0-5°C | Prevents decomposition of unstable diazonium salt. | niscpr.res.inrsc.org |
| Acid | Strong acid (e.g., H₂SO₄, HCl) | Necessary for the formation of the diazonium ion. | niscpr.res.inresearchgate.net | |
| Reagent | Slow addition of NaNO₂ solution | Controls exothermic reaction and prevents side reactions. | rsc.org | |
| Azidation | Temperature | < 5°C during addition, then 0°C to RT | Controls reaction rate and minimizes decomposition. | rsc.org |
| Reagent | Sodium Azide (NaN₃) | Effective nucleophile for converting diazonium salt. | rsc.orgmdpi.com | |
| Molar Ratio | Slight excess of NaN₃ (e.g., 1.2 equivalents) | Drives the reaction to completion. | rsc.org |
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification of intermediates and the final azide product requires distinct methods tailored to their chemical properties and stability.
Purification of Intermediates (Trichloroanilines and Trichlorobenzenes):
Recrystallization: This is a common method for purifying solid intermediates. Crude 2,4,6-trichloroaniline can be purified from a mixture with its hydrochloride salt by treatment with hot water. niscpr.res.in Crude 1,3,5-trichlorobenzene has been successfully recrystallized from ethanol (B145695) using animal charcoal to remove colored impurities. niscpr.res.in 3,4,5-trichloronitrobenzene, a precursor to the corresponding aniline, can be recrystallized from 80% alcohol. iisc.ac.in
Sublimation: For volatile solids, vacuum sublimation can be an effective purification technique. It has been used to obtain high-purity 2,4,6-trichloroaniline from the crude product. google.com
Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture. For example, 2,4,5-trichloroaniline (B140166) can be extracted from an aqueous reaction mixture using ethyl acetate (B1210297), followed by evaporation of the solvent. chemicalbook.com
Distillation: Fractional distillation, often under vacuum to reduce decomposition risk, is used to separate liquid products with different boiling points, such as separating 1,3,5-trichlorobenzene from byproducts.
Purification of Final Product (this compound): Organic azides are potentially explosive and must be handled with extreme caution. Their purification methods are limited to avoid introducing energy (heat, shock, friction) that could lead to decomposition. ucsb.eduucd.ie
Precipitation and Filtration: Often, the aryl azide product precipitates from the aqueous reaction mixture upon formation. It can then be isolated by simple filtration, followed by thorough washing with water to remove inorganic salts and other water-soluble impurities. niscpr.res.in
Extraction: If the azide does not precipitate, it can be extracted from the aqueous phase using an appropriate organic solvent like ethyl acetate or diethyl ether. The organic layer is then washed, dried, and the solvent is carefully removed under reduced pressure at low temperatures. nih.gov
Recrystallization: This is a viable method for purifying solid organic azides, provided it is done carefully at low temperatures. A mixture of ethanol and water has been used to recrystallize 2-azido-1,3,5-trichlorobenzene.
Prohibited Techniques: Distillation and sublimation are generally considered unsafe for purifying organic azides and should never be used. ucsb.eduucd.ie Column chromatography can also pose a risk of decomposition and should be used with caution, preferably only for azides with a high carbon-to-nitrogen ratio. ucsb.edu Chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) should be avoided as reaction or extraction media, as they can potentially form highly unstable diazidomethane or triazidomethane. ucsb.eduucd.ie
Reactivity and Mechanistic Studies of 5 Azido 1,2,3 Trichlorobenzene
Azide (B81097) Reactivity Profiles
Thermal and Photochemical Nitrene Generation from 5-Azido-1,2,3-trichlorobenzene (B6206076)
The azide group in this compound can be induced to eliminate a molecule of dinitrogen (N₂) through either thermal or photochemical stimulation. This process results in the formation of a highly reactive electron-deficient species known as a nitrene, specifically 2,3,4-trichlorophenylnitrene.
The generation of the nitrene is the rate-determining step in these reactions. semanticscholar.org Photochemical decomposition is typically achieved by irradiation with ultraviolet light, while thermal generation requires heating the compound, often in an inert solvent. The energy input overcomes the activation barrier for N₂ extrusion, leading to the formation of the corresponding phenylnitrene intermediate.
Singlet and Triplet Nitrene Intermediates and Their Reactions
Upon its formation, 2,3,4-trichlorophenylnitrene can exist in two distinct electronic states: a singlet state and a triplet state. In the singlet state, the two non-bonding electrons on the nitrogen atom are spin-paired in the same orbital, leaving one p-orbital vacant. In the triplet state, the two electrons are in different orbitals with parallel spins, resulting in a diradical species.
The spin state of the generated nitrene is often dependent on the method of generation. Photochemical decomposition can lead to the formation of the singlet nitrene, which may then undergo intersystem crossing to the more stable triplet ground state. nih.gov Thermal decomposition can potentially lead to either state, depending on the specific reaction conditions and the electronic properties of the aryl azide.
The reactivity of the nitrene is highly dependent on its spin state. Singlet nitrenes typically undergo concerted reactions, such as insertions and additions, in a stereospecific manner. In contrast, triplet nitrenes, with their radical character, tend to react in a stepwise fashion, often involving hydrogen abstraction.
Intramolecular Rearrangements of Nitrenes
Once generated, the 2,3,4-trichlorophenylnitrene intermediate can undergo intramolecular rearrangements. A common rearrangement pathway for aryl nitrenes is ring expansion to form a dehydroazepine derivative. This process involves the attack of the nitrene on the aromatic ring, leading to a strained bicyclic intermediate that subsequently rearranges.
Another potential intramolecular reaction is cyclization, particularly if there are suitable ortho substituents. However, in the case of 2,3,4-trichlorophenylnitrene, the adjacent chloro substituents are not conducive to such cyclization pathways.
Intermolecular Reactions of Nitrenes (e.g., Aziridination, C-H Insertion)
In the presence of other reagents, the generated 2,3,4-trichlorophenylnitrene can participate in a variety of intermolecular reactions. Two notable examples are aziridination and C-H insertion.
Aziridination: When the nitrene is generated in the presence of an alkene, it can add across the double bond to form a three-membered heterocyclic ring known as an aziridine. The stereospecificity of this reaction can provide insight into the spin state of the reacting nitrene. A concerted addition from a singlet nitrene will retain the stereochemistry of the alkene, while a stepwise radical mechanism involving a triplet nitrene may lead to a mixture of stereoisomers.
C-H Insertion: The highly reactive nitrene can also insert into carbon-hydrogen bonds. This reaction is particularly characteristic of singlet nitrenes and can occur with both aliphatic and aromatic C-H bonds. The selectivity of C-H insertion is influenced by the electronic and steric properties of the substrate.
| Nitrene Reaction Type | Reactant | Expected Product Structure |
| Aziridination | Alkene (e.g., cyclohexene) | N-(2,3,4-trichlorophenyl)aziridine derivative |
| C-H Insertion | Saturated Hydrocarbon (e.g., cyclohexane) | N-cyclohexyl-2,3,4-trichloroaniline |
Cycloaddition Reactions (e.g., Huisgen 1,3-Dipolar Cycloadditions)
The azide group of this compound can act as a 1,3-dipole and participate in cycloaddition reactions with suitable dipolarophiles. The most well-known of these is the Huisgen 1,3-dipolar cycloaddition, which typically involves the reaction of an azide with an alkyne to form a 1,2,3-triazole ring. organic-chemistry.orgresearchgate.net
The thermal Huisgen cycloaddition often requires elevated temperatures and can result in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles) when an unsymmetrical alkyne is used. organic-chemistry.orgjetir.org The regioselectivity is influenced by the electronic properties of both the azide and the alkyne.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
A significant advancement in 1,3-dipolar cycloaddition chemistry is the development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). jetir.orgbeilstein-journals.org This reaction, a cornerstone of "click chemistry," offers several advantages over the thermal process, including milder reaction conditions, faster reaction rates, and, most notably, high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. jetir.org
In the context of this compound, the CuAAC reaction would involve its treatment with a terminal alkyne in the presence of a copper(I) catalyst. The catalyst is often generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. The reaction is typically carried out in a variety of solvents, including aqueous mixtures.
The mechanism of the CuAAC is distinct from the concerted thermal cycloaddition and is proposed to involve the formation of a copper acetylide intermediate, which then reacts with the azide. This catalytic cycle results in the specific formation of the 1-(2,3,4-trichlorophenyl)-4-substituted-1H-1,2,3-triazole.
| Reactant 1 | Reactant 2 (Alkyne) | Catalyst/Conditions | Expected Product |
| This compound | Phenylacetylene | Cu(I) / e.g., Sodium Ascorbate, CuSO₄ | 1-(2,3,4-trichlorophenyl)-4-phenyl-1H-1,2,3-triazole |
| This compound | Propargyl alcohol | Cu(I) / e.g., Sodium Ascorbate, CuSO₄ | (1-(2,3,4-trichlorophenyl)-1H-1,2,3-triazol-4-yl)methanol |
| This compound | Ethynyltrimethylsilane | Cu(I) / e.g., Sodium Ascorbate, CuSO₄ | 1-(2,3,4-trichlorophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole |
Reactivity of the Polychlorinated Aromatic Ring
The benzene (B151609) ring of this compound is highly electron-deficient due to the inductive and resonance effects of the three chlorine atoms and the azido (B1232118) group. This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SₙAr). researchgate.net In an SₙAr reaction, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group, in this case, a chloride ion. libretexts.orgmdpi.com
The rate of SₙAr reactions is enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these positions can delocalize the negative charge of the Meisenheimer complex. libretexts.orgresearchgate.net In this compound, the chlorine atoms and the azido group activate the ring towards nucleophilic attack. A strong nucleophile, such as an alkoxide or an amine, could potentially displace one of the chlorine atoms, likely at the 2-position, which is para to the azido group and ortho to two other chlorine atoms.
Table 3: Predicted Regioselectivity of Nucleophilic Aromatic Substitution on this compound (Note: Predictions are based on general principles of SₙAr on polychlorinated aromatic compounds.)
| Position of Chlorine | Activating Groups (Ortho/Para) | Predicted Reactivity |
| C1 | C2-Cl (ortho), C5-N₃ (meta) | Less reactive |
| C2 | C1-Cl (ortho), C3-Cl (ortho), C5-N₃ (para) | Most reactive |
| C3 | C2-Cl (ortho), C5-N₃ (meta) | Less reactive |
Electrophilic Aromatic Substitution (considering deactivation by chlorine and azide)
Electrophilic aromatic substitution (EAS) on the this compound ring is expected to be a challenging transformation. Both the chlorine atoms and the azido group are known to deactivate the benzene ring towards electrophilic attack, albeit through different mechanisms.
The three chlorine atoms deactivate the ring through their inductive effect (-I), withdrawing electron density from the aromatic system and making it less nucleophilic. While halogens do possess a resonance effect (+R) due to their lone pairs, the inductive effect is dominant in deactivating the ring.
The directing effects of these substituents are also critical. The chlorine atoms are ortho-, para-directing, while the azido group is also generally considered to be ortho-, para-directing. In this compound, the only available position for substitution is at C6. The positions C1, C2, and C3 are occupied by chlorine atoms, and C5 is occupied by the azido group. Therefore, any electrophilic attack would be directed to the C4 and C6 positions. However, the C4 position is sterically hindered by the adjacent chlorine and azido groups. Consequently, the most likely position for electrophilic substitution, should it occur, would be C6.
Given the significant deactivation of the ring by four electron-withdrawing groups, harsh reaction conditions would likely be required for any electrophilic aromatic substitution to proceed. The expected regioselectivity is summarized in the table below.
| Available Position | Steric Hindrance | Electronic Influence | Predicted Reactivity |
| C4 | High | Deactivated | Very Low |
| C6 | Moderate | Deactivated | Low |
Metal-Mediated Cross-Coupling Reactions at Chlorine Sites
Metal-mediated cross-coupling reactions offer a potential avenue for the functionalization of this compound. Reactions such as Suzuki, Stille, and Buchwald-Hartwig amination are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of a halogen.
The reactivity of aryl chlorides in these cross-coupling reactions is generally lower than that of aryl bromides or iodides, often requiring more specialized catalysts and harsher reaction conditions. In the case of this compound, the three chlorine atoms are not electronically equivalent. The chlorine at C2 is flanked by two other chlorine atoms, making it the most sterically hindered. The chlorines at C1 and C3 are in a slightly less hindered environment.
A significant consideration for these reactions is the presence of the azido group. The azido group can potentially coordinate with the metal catalyst, which could either inhibit the catalytic cycle or lead to undesired side reactions. The terminal nitrogen of the azide is mildly nucleophilic, which could facilitate this coordination. wikipedia.org However, some cross-coupling reactions involving aryl azides have been successfully performed, suggesting that with careful selection of the catalyst and reaction conditions, this challenge can be overcome.
The relative reactivity of the chlorine sites would depend on a combination of steric and electronic factors. The C-Cl bond at the C2 position is likely to be the least reactive due to steric hindrance. The C1 and C3 positions would be more susceptible to oxidative addition to the metal catalyst.
Interplay Between Azido Group and Halogen Substitution Reactivity
The reduced electron density on the ring can affect the stability and reactivity of the azido group. For instance, aryl azides substituted with electron-withdrawing groups are known to have enhanced reactivity in certain cycloaddition reactions. rsc.org This suggests that the trichlorinated benzene ring could modulate the 1,3-dipolar character of the azido group.
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
For electrophilic aromatic substitution, the high degree of deactivation of the ring implies a high activation energy for the reaction, leading to slow reaction rates. The reaction would likely be thermodynamically favorable if a strong electrophile is used, but the kinetic barrier would be the primary challenge.
In metal-mediated cross-coupling reactions, the kinetics will be influenced by the rate of oxidative addition of the C-Cl bond to the metal center. As aryl chlorides are less reactive, this step is often rate-determining. The presence of the azido group could also affect the kinetics by interacting with the catalyst. From a thermodynamic standpoint, the formation of a new, stable C-C or C-N bond in place of the C-Cl bond generally drives the reaction forward.
Kinetic studies on nucleophilic substitution reactions of other aryl systems with azide have shown that the reactivity is highly dependent on the substituents in the leaving group. acs.orgacs.org For instance, the presence of electron-withdrawing substituents in the aryl ring generally increases the rate of nucleophilic substitution. acs.orgacs.org This suggests that nucleophilic aromatic substitution on this compound, if it were to occur, would be kinetically influenced by the strong deactivating nature of the substituents.
The thermal stability of this compound is another important consideration. Aromatic azides can undergo thermal decomposition, often leading to the formation of nitrenes. rsc.org The presence of three chlorine atoms might influence the temperature at which such decomposition occurs, which would be a critical parameter for any planned thermal reactions.
Advanced Spectroscopic and Structural Characterization in Research Contexts
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Complex Structures
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "5-Azido-1,2,3-trichlorobenzene". Both ¹H and ¹³C NMR provide critical information about the molecular framework.
In the ¹H NMR spectrum, the aromatic protons of the benzene (B151609) ring exhibit characteristic chemical shifts and coupling patterns. Due to the substitution pattern, two distinct signals are expected for the aromatic protons. The proton at the C5 position, flanked by two chlorine atoms, would likely appear as a triplet, while the proton at the C6 position, adjacent to a chlorine and an azide (B81097) group, would also present as a triplet due to coupling with the neighboring proton. The precise chemical shifts are influenced by the electron-withdrawing nature of the chlorine and azido (B1232118) substituents.
The ¹³C NMR spectrum provides further confirmation of the structure by revealing the number of unique carbon environments. For This compound (B6206076), six distinct signals are anticipated in the aromatic region of the spectrum, corresponding to the six carbon atoms of the benzene ring. The carbon atoms bonded to the chlorine and azide groups will show characteristic downfield shifts due to the electronegativity of these substituents. The specific chemical shifts can be predicted using empirical calculations or by comparison with related structures. For instance, in a similar compound, 2-azido-1,3,5-trichlorobenzene, the aromatic protons appear as a multiplet around 7.19 ppm in CDCl₃. rsc.org The carbon signals in the ¹³C NMR spectrum for this related compound are observed at δ = 133.05, 130.00, and 128.97 ppm. rsc.org
Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively assign the proton and carbon signals and to establish the connectivity within the molecule. These 2D NMR experiments are particularly valuable for unambiguously confirming the substitution pattern on the benzene ring.
Table 1: Predicted and Reported NMR Data for Azido-trichlorobenzene Derivatives
| Nucleus | Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|---|
| ¹H | 2-azido-1,3,5-trichlorobenzene | CDCl₃ | 7.19 | m |
| ¹³C | 2-azido-1,3,5-trichlorobenzene | CDCl₃ | 133.05, 130.00, 128.97 | - |
Note: 'm' denotes a multiplet. Data is for a related isomer and serves as a reference.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characteristics
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in "this compound" and characterizing its bonding.
The most prominent and diagnostic feature in the IR spectrum of an aryl azide is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azido group (–N₃). This band typically appears in the region of 2100-2170 cm⁻¹. The corresponding symmetric stretching vibration is usually much weaker and may not be readily observed. For instance, in 1,3,5-triazido-2,4,6-trinitrobenzene, a related energetic material, a strong absorption for the asymmetric azide stretch is seen at 2121 cm⁻¹. uni-muenchen.de
The presence of the trichlorinated benzene ring will give rise to several other characteristic absorptions. The C-Cl stretching vibrations are expected in the fingerprint region, typically between 800 and 600 cm⁻¹. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring will also influence the out-of-plane C-H bending vibrations, which can provide additional structural information.
Raman spectroscopy complements IR spectroscopy and is particularly useful for observing the symmetric vibrations that are weak in the IR spectrum. The symmetric stretching of the azide group and the vibrations of the benzene ring can be effectively analyzed using Raman spectroscopy.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Azido (–N₃) | Asymmetric stretch | 2100 - 2170 |
| Aromatic C-H | Stretch | > 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-Cl | Stretch | 600 - 800 |
High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pathway Analysis of Reaction Products
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the exact mass and elemental composition of "this compound" and its reaction products. This is crucial for confirming the identity of the compound and for analyzing the products of its chemical transformations.
Using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the molecule can be ionized with minimal fragmentation, allowing for the determination of the molecular ion peak. The high resolution of the mass analyzer enables the measurement of the mass-to-charge ratio (m/z) with high accuracy, which can be used to calculate the elemental formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. A characteristic fragmentation pathway for aryl azides is the loss of a molecule of nitrogen (N₂), resulting in the formation of a nitrene intermediate. This would be observed as a loss of 28 Da from the molecular ion peak. The resulting trichlorophenylnitrene radical cation would then undergo further fragmentation, likely involving the loss of chlorine atoms or other rearrangements. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will also be evident in the mass spectrum, providing a clear signature for the presence of three chlorine atoms in the molecule.
For instance, the high-resolution mass spectrum of a related compound, 1-(o-bromobenzyl)-5-phenyl-1H-1,2,3-triazole, showed a calculated mass of 314.0293 for the [M+H]⁺ ion, with the found mass being 314.0301, demonstrating the accuracy of this technique. rsc.org
X-ray Crystallography for Solid-State Structural Elucidation of Novel Derivatives
While obtaining a suitable single crystal of "this compound" itself might be challenging, X-ray crystallography is the definitive method for elucidating the solid-state structure of its novel derivatives. This technique provides precise information about bond lengths, bond angles, and the three-dimensional packing of molecules in a crystal lattice.
For derivatives of "this compound", such as triazoles formed via cycloaddition reactions, X-ray crystallography can confirm the regiochemistry of the addition and reveal the conformation of the molecule. The analysis of the crystal structure can also provide insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the solid state.
The structure of a related compound, 2,4,6-triazido-1,3,5-triazine, the first organic azide to be characterized by X-ray diffraction, confirmed the linear nature of the azido groups. mdpi.com This analysis revealed a planar molecule with bent azido groups, exhibiting C3h symmetry. mdpi.com The Nβ–Nγ bond was found to be shorter (1.1156 Å) than the Nα–Nβ bond (1.2658 Å), indicating π bond localization. mdpi.com The C–Nα–Nβ angle was 112.5°, and the Nα–Nβ–Nγ angle was slightly bent at 172.0°. mdpi.com
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within "this compound". The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
Aryl azides typically exhibit two characteristic absorption bands in their UV-Vis spectra. uni-muenchen.de A relatively weak, longer-wavelength band, often found around 285 nm, is attributed to a π → π* transition within the azido group. uni-muenchen.de A more intense, shorter-wavelength band is also typically observed. The position and intensity of these bands can be influenced by the substituents on the aromatic ring. The three chlorine atoms on the benzene ring in "this compound" are expected to cause a slight red shift (bathochromic shift) of these absorption bands compared to unsubstituted phenyl azide.
Studying the UV-Vis spectra of derivatives of "this compound" can provide insights into the extent of electronic conjugation. For example, the formation of a triazole ring through a cycloaddition reaction will significantly alter the electronic structure and, consequently, the UV-Vis spectrum.
Electron Paramagnetic Resonance (EPR) and ENDOR Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), and Electron Nuclear Double Resonance (ENDOR) spectroscopy are powerful techniques for studying radical intermediates that may be formed from "this compound".
The photolysis or thermolysis of aryl azides is known to generate highly reactive nitrene intermediates through the loss of N₂. The resulting 1,2,3-trichlorophenylnitrene would be a radical species with a triplet ground state, making it EPR active. The EPR spectrum can provide information about the electronic structure and environment of the unpaired electrons in the nitrene. The g-value and hyperfine coupling constants can be used to characterize the nitrene and to study its interactions with its surroundings.
ENDOR spectroscopy, a technique that combines EPR and NMR, can provide even more detailed information about the hyperfine interactions between the unpaired electrons and the magnetic nuclei (such as ¹H, ¹³C, and ¹⁴N) in the nitrene. This can be used to map the spin density distribution within the radical, providing a detailed picture of its electronic structure. For instance, low-temperature photolysis of crystalline 2,4,6-triazido-1,3,5-triazine produced a stable triplet nitrene that was characterized by EPR, showing the largest zero-field splitting parameter of |D| = 1.445 cm⁻¹ among all known triplet nitrenes at the time. mdpi.com
Computational and Theoretical Investigations of 5 Azido 1,2,3 Trichlorobenzene
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic characteristics of 5-Azido-1,2,3-trichlorobenzene (B6206076). Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of computational cost and accuracy. scispace.com Methods like DFT, using functionals such as B3LYP combined with basis sets like 6-311+G(d,p), can effectively model the electronic structure of aryl azides.
The electronic structure of this compound is dominated by the interplay between the π-system of the benzene (B151609) ring, the electron-withdrawing effects of the three chlorine atoms, and the electronic nature of the azido (B1232118) group. The azido group itself can act as a weak electron donor through resonance while being inductively withdrawing. uni-muenchen.de The molecular orbitals (MOs) of the parent benzene ring are perturbed by these substituents. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity and electronic transitions. For aryl azides, the HOMO and LUMO are typically associated with the π-orbitals of the aromatic system and the azide (B81097) group. libretexts.org The chlorine atoms are expected to lower the energy of the molecular orbitals due to their electronegativity.
The azide functional group has a nearly linear arrangement of its three nitrogen atoms, and its electronic configuration can be represented by several resonance structures, with the asymmetric structure being the most significant contributor. uni-muenchen.de Computational models confirm this electronic distribution and provide quantitative data on charge distribution, showing charge separation along the N-N-N axis and its electronic interaction with the trichlorophenyl ring.
Table 1: Representative Theoretical Methods for Electronic Structure Calculation This table is for illustrative purposes and lists common methods for this type of analysis.
| Methodology | Basis Set | Properties Calculated | Typical Application |
| Density Functional Theory (DFT) | 6-31G(d), 6-311+G(d,p) | Electron Density, HOMO/LUMO Energies, Mulliken Charges, Molecular Electrostatic Potential | Ground-state properties, geometry optimization, electronic structure analysis. |
| Møller-Plesset Perturbation Theory (MP2) | cc-pVTZ | Correlation Energy, Reaction Barriers | Higher accuracy energy calculations, systems where electron correlation is critical. escholarship.org |
| Time-Dependent DFT (TD-DFT) | 6-311+G(d,p) | Electronic Excitation Energies, UV-Vis Spectra | Prediction of electronic spectra and excited state properties. nih.gov |
Conformational Analysis and Energetics of Rotational Isomers
The primary conformational flexibility in this compound arises from the rotation around the C-N bond connecting the azido group to the benzene ring. Aryl azides generally exhibit a planar or near-planar minimum energy conformation where the azido group lies in the plane of the aromatic ring to maximize π-conjugation.
Computational conformational analysis involves mapping the potential energy surface as a function of the C-C-N-N dihedral angle. These calculations can determine the energy barriers separating different rotational isomers. For phenyl azide and its simple derivatives, the barrier to rotation of the azido group is typically low, on the order of a few kcal/mol. This suggests that at room temperature, the azido group is likely to be highly mobile, though the planar conformer is preferred. The presence of adjacent chlorine atoms in the case of this compound might introduce minor steric hindrance that could slightly alter the rotational barrier compared to unsubstituted phenyl azide, a detail that can be precisely quantified through computational modeling.
Reaction Pathway Modeling and Transition State Analysis for Key Transformations
A defining characteristic of aryl azides is their thermal or photochemical decomposition to form highly reactive nitrene intermediates, with the concomitant release of dinitrogen (N₂). rsc.org Computational modeling is a powerful tool for elucidating the mechanism of this transformation.
The decomposition pathway can be modeled by locating the transition state (TS) for the C-N bond cleavage and N₂ extrusion. The energy of this transition state determines the activation energy of the reaction and thus its kinetics. For many aryl azides, this decomposition is the rate-determining step in subsequent reactions. rsc.org Computational methods such as DFT or higher-level theories like SCS-MP2 can be used to calculate the geometry and energy of the transition state. escholarship.org The reaction is typically a first-order process. rsc.org
Following the formation of the 2,3,4-trichlorophenylnitrene intermediate, computational studies can also model its subsequent potential reaction pathways, such as intramolecular insertion, dimerization, or hydrogen abstraction from a solvent molecule. These calculations help predict the likely products formed under specific reaction conditions.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational chemistry allows for the a priori prediction of spectroscopic data, which is invaluable for identifying and characterizing novel or transient species.
IR Spectroscopy: Calculations can predict vibrational frequencies. For this compound, the most characteristic vibration is the strong asymmetric stretch of the N₃ group, which for aryl azides typically appears in the 2100–2150 cm⁻¹ range. The C-Cl stretching vibrations are predicted at lower frequencies, generally between 550 and 750 cm⁻¹.
NMR Spectroscopy: Chemical shifts for ¹³C and ¹H can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted shifts for the aromatic protons and carbons of this compound would reflect the combined electron-withdrawing effects of the chlorine atoms and the electronic influence of the azide. For example, ¹³C NMR signals for carbons bonded to chlorine would be deshielded. The different nitrogen atoms of the azide group (Nα, Nβ, Nγ) are chemically non-equivalent and would produce distinct signals in ¹⁵N NMR spectra. mdpi.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. Aromatic azides typically show a high-intensity absorption band around 285 nm. uni-muenchen.de The specific substitution pattern of this compound would influence the exact position (λ_max) and intensity of the absorption bands.
Table 2: Predicted Spectroscopic Data for this compound These values are illustrative predictions based on data for analogous compounds.
| Spectroscopy | Parameter | Predicted Value / Region | Source/Analogy |
| IR | Azide (N₃) asymmetric stretch | 2100 - 2150 cm⁻¹ (strong) | mdpi.com |
| IR | C-Cl stretch | 550 - 750 cm⁻¹ | |
| ¹³C NMR | Aromatic Carbons | 120 - 140 ppm | rsc.org |
| ¹³C NMR | Carbon attached to Azide (C-N₃) | ~140 ppm | mdpi.com |
| UV-Vis | π → π* transition | ~285 nm | uni-muenchen.de |
Solvent Effects and Implicit Solvation Models in Theoretical Studies
The properties and reactivity of molecules can be significantly influenced by the solvent. In computational studies, solvent effects are often incorporated using implicit solvation models, such as the Polarizable Continuum Model (PCM). In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.
For this compound, theoretical studies incorporating solvent models can predict:
Changes in Conformational Equilibria: The relative energies of different rotational isomers can be altered by the polarity of the solvent.
Shifts in Spectroscopic Frequencies: Solvatochromism, the change in color (or UV-Vis absorption maximum) with solvent polarity, can be modeled. nih.gov Similarly, solvent-induced shifts in NMR chemical shifts can be investigated. researchcommons.org
Modified Reaction Pathways: The energies of reactants, transition states, and products can be stabilized or destabilized to different extents by the solvent, thereby altering activation barriers and reaction rates. rsc.org For instance, polar solvents might better stabilize a charge-separated transition state. Studies on related compounds have used solvents like 1,2,4-trichlorobenzene (B33124) itself for kinetic analysis. acs.org
Thermochemical Properties and Stability Predictions (e.g., Enthalpies of Formation)
Computational thermochemistry provides estimates of key thermodynamic properties that define the stability and energy content of a molecule. The standard enthalpy of formation (ΔfH°) is a crucial parameter for energetic materials.
The enthalpy of formation for the parent compound, 1,2,3-trichlorobenzene (B84244), is known (ΔfH°gas ≈ +3.8 to +8.2 kJ/mol). nist.gov The introduction of the azido group adds significant positive enthalpy, as the N≡N triple bond in N₂ is exceptionally stable, meaning its formation from an azide is highly exothermic. Organic azides are endothermic compounds, storing considerable chemical energy. uni-muenchen.de The bond dissociation energy (BDE) of the C-N₂ bond is a key indicator of thermal stability; a lower BDE suggests easier decomposition. For aryl azides, BDEs below 30 kcal/mol are indicative of high explosive potential.
Applications of 5 Azido 1,2,3 Trichlorobenzene in Advanced Organic Synthesis and Materials Science
Role as a Precursor in the Synthesis of Heterocyclic Compounds (e.g., Triazoles via Click Chemistry)
The most prominent application for an aryl azide (B81097) such as 5-Azido-1,2,3-trichlorobenzene (B6206076) is its role as a key building block in the synthesis of nitrogen-containing heterocyclic compounds. The azide group is a classic 1,3-dipole, making it an ideal reactant for cycloaddition reactions. colab.wsnih.gov
Of particular importance is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." organic-chemistry.orgbeilstein-journals.org This reaction facilitates the covalent linking of an azide with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.org This process is renowned for its high efficiency, mild reaction conditions, and exceptional functional group tolerance. beilstein-journals.org
In this context, this compound would react with a diverse range of alkyne-containing molecules to produce novel 1,2,3-triazole derivatives, each bearing a 1,2,3-trichlorophenyl substituent. The resulting triazole ring is exceptionally stable, serving as a robust linker that is resistant to metabolic degradation, hydrolysis, and oxidation or reduction. organic-chemistry.orgnih.gov
Table 1: Representative "Click" Reactions with this compound
| Alkyne Reactant | Product (1,2,3-Triazole Derivative) | Potential Application Area |
| Phenylacetylene | 1-(1,2,3-Trichlorophenyl)-4-phenyl-1H-1,2,3-triazole | Organic Electronics, Ligand Synthesis |
| Propargyl alcohol | [1-(1,2,3-Trichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | Pharmaceutical Scaffolds, Functional Monomers |
| 1-Ethynyl-4-nitrobenzene | 1-(1,2,3-Trichlorophenyl)-4-(4-nitrophenyl)-1H-1,2,3-triazole | Nonlinear Optics, Material Science |
| Ethynylferrocene | 1-(1,2,3-Trichlorophenyl)-4-ferrocenyl-1H-1,2,3-triazole | Electrochemistry, Sensor Development |
Utility in the Construction of Complex Organic Architectures
Building upon its role in forming stable triazole linkages, this compound is a prospective candidate for the bottom-up construction of complex and precisely defined organic architectures. The click reaction's reliability allows for its use in synthesizing intricate molecular structures where high yields and chemoselectivity are paramount.
By reacting this compound with molecules containing multiple alkyne functionalities (e.g., diynes, triynes), chemists can construct larger, more elaborate structures. This could include:
Macrocycles: Reaction with a linear dialkyne could lead to the formation of macrocycles containing alternating trichlorophenyl-triazole units.
Dendrimers: Using a central core molecule functionalized with multiple alkyne groups, successive generations of the azide could be "clicked" on, leading to dendrimers with a dense periphery of trichlorobenzene units.
Molecular Cages: The principles of alkyne metathesis and click chemistry could potentially be combined to create shape-persistent molecular architectures where the trichlorophenyl group influences the cavity's properties.
The incorporation of the bulky, rigid, and electron-poor 1,2,3-trichlorophenyl group into these architectures would significantly influence their final properties, including solubility, thermal stability, and their ability to engage in host-guest chemistry or molecular recognition.
Incorporation into Polymeric Materials (e.g., via click chemistry)
The functional groups of this compound allow for its incorporation into polymeric materials through several distinct strategies, enabling the design of advanced polymers with tailored properties. colab.ws
The covalent attachment of the 1,2,3-trichlorobenzene (B84244) moiety as a pendant group onto a polymer backbone would predictably impart a unique set of properties to the resulting material. The high chlorine content and aromatic nature of the substituent could enhance:
Thermal Stability and Flame Retardancy: Polychlorinated aromatic compounds are known for their thermal robustness and ability to inhibit combustion.
Refractive Index: The presence of heavy atoms like chlorine and the aromatic ring generally increases the refractive index of a polymer, a desirable trait for optical applications.
Chemical Resistance: The stable benzene (B151609) ring and strong carbon-chlorine bonds would contribute to the polymer's resistance to chemical attack.
This compound can be envisioned as a key component in polymerization reactions. nih.govresearchgate.net One approach is to use it in step-growth polymerizations. For instance, a reaction between this compound and a di-alkyne comonomer via CuAAC would produce a polytriazole, a class of polymers known for high thermal stability. nih.gov
Alternatively, the azide group can be preserved for post-polymerization modification. nih.gov A polymerizable group (e.g., vinyl, acrylate) could be introduced elsewhere on the molecule, allowing it to be incorporated into a polymer chain via methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. nih.govresearchgate.net The resulting polymer would possess pendant azide groups along its backbone, which serve as "clickable" handles for attaching other functional molecules. rsc.org
Table 2: Potential Polymerization Strategies Involving this compound
| Polymerization Strategy | Comonomer(s) | Resulting Polymer Structure | Key Feature |
| Step-Growth (Click) | Di-alkyne (e.g., 1,4-diethynylbenzene) | Linear polytriazole with pendant trichlorophenyl groups | High thermal stability, rigid backbone |
| Chain-Growth (RAFT) | A vinyl-functionalized derivative of the azide | Polymer with pendant azide and trichlorophenyl groups | "Clickable" polymer for further functionalization |
Aryl azides are effective cross-linking agents, a function that can be initiated either thermally or photochemically. nih.govmdpi.com Upon activation, the azide group of this compound would extrude dinitrogen gas (N₂) to generate a highly reactive nitrene intermediate. nih.gov This nitrene can readily insert into carbon-hydrogen (C-H) bonds or add across carbon-carbon double bonds of adjacent polymer chains. mdpi.com
This process forms strong covalent bonds between polymer chains, converting a soluble, thermoplastic material into an insoluble, thermoset network. specialchem.com This cross-linking dramatically enhances the material's properties, including:
Mechanical Strength and Hardness specialchem.com
Thermal and Melt Stability specialchem.comgoogle.com
Solvent Resistance nih.gov
Therefore, this compound could be used as an additive to cross-link various polymer matrices, such as polyolefins or elastomers, to improve their performance for demanding applications.
Application in Surface Functionalization and Nanomaterial Modification
The ability of the azide group to participate in click chemistry makes this compound a valuable tool for the surface modification of a wide array of materials. frontiersin.org Surfaces such as silicon wafers, glass, gold, or carbon nanomaterials (e.g., graphene, nanotubes) can be pre-functionalized with alkyne groups. mdpi.comthno.org
Subsequent exposure to this compound under click reaction conditions would lead to the covalent and oriented grafting of a dense layer of 1,2,3-trichlorophenyl groups onto the surface. nih.govresearchgate.net This surface modification would fundamentally alter the material's surface properties:
Wettability: The introduction of a chlorinated aromatic layer would change the surface energy and its interaction with water and other solvents.
Adsorption Properties: The modified surface could exhibit altered affinity for certain molecules, a property that could be exploited in developing specialized coatings or sensors. mdpi.comtaylorandfrancis.com
Electronic Properties: For conductive materials like graphene or gold, the grafting of an electron-withdrawing trichlorophenyl layer could modulate the surface electronic structure. mdpi.com
This strategy provides a robust and versatile method for tailoring the interface between materials and their environment, with potential applications in microelectronics, sensor technology, and chromatography. thno.orguwo.ca
Development of Novel Ligands or Catalysts (if derivative-based)
The strategic value of this compound as a precursor for ligands and catalysts lies in the orthogonal reactivity of its functional groups. The azide moiety is primarily exploited for cycloaddition reactions, while the chloro groups are amenable to substitution via cross-coupling reactions. This dual reactivity allows for a modular approach to ligand design.
Ligand Scaffolds via Azide Cycloaddition
The azide functional group is a cornerstone of "click chemistry," most notably the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable, aromatic 1,2,3-triazole rings. acs.org The resulting triazole ring is an excellent coordinating motif for a variety of metal ions, capable of acting as a bioisostere for other functional groups and participating in coordination complexes. acs.orgresearchgate.net
The regioselectivity of the cycloaddition can be controlled by the choice of catalyst:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and popular method selectively yields 1,4-disubstituted 1,2,3-triazoles. acs.org Reacting this compound with a terminal alkyne bearing another coordinating group (like a pyridine (B92270) or pyrazole) under Cu(I) catalysis would install a 1-(3,4,5-trichlorophenyl)-1H-1,2,3-triazole moiety.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to copper, ruthenium catalysts, such as Cp*-based ruthenium complexes, selectively produce 1,5-disubstituted 1,2,3-triazoles. acs.org This alternative regiochemistry provides a different spatial arrangement of the substituents, which can be crucial for tuning the steric and electronic properties of a potential ligand. acs.org
By choosing an alkyne with a desired functional group, a variety of monotopic ligands can be synthesized, where the trichlorophenyl group can be used to modulate solubility and electronic properties.
Functionalization via Cross-Coupling Reactions
The three chlorine atoms on the benzene ring serve as handles for palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, appropriate selection of catalysts and ligands (e.g., bulky, electron-rich phosphine (B1218219) ligands) can facilitate these transformations.
Potential cross-coupling reactions include:
Suzuki-Miyaura Coupling: Reaction with aryl- or heteroarylboronic acids to introduce other coordinating units like pyridine or pyrimidine (B1678525) rings. nih.gov
Buchwald-Hartwig Amination: Reaction with amines to attach nitrogen-based donor groups.
Sonogashira Coupling: Reaction with terminal alkynes to introduce further points for modification, potentially leading to dendritic or polymeric catalyst structures.
The specific 1,2,3-substitution pattern of the chloro groups on the this compound scaffold would lead to ligands with unique bite angles and geometries, distinct from those derived from other isomers.
Proposed Strategies for Multidentate Ligand Synthesis
The combination of azide cycloaddition and cross-coupling reactions allows for the rational design of multidentate ligands. For instance, the azide can be converted into a triazole ring first, followed by the sequential or simultaneous substitution of one or more chloro atoms. This modularity is a key advantage in creating libraries of ligands for screening in catalysis.
The table below outlines conceptual strategies for synthesizing potential ligands from this compound.
| Potential Ligand Type | Proposed Synthetic Strategy | Key Reactions Involved | Coordinating Motifs Introduced |
|---|---|---|---|
| Bidentate N,N-Ligand | 1. CuAAC reaction with 2-ethynylpyridine. | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole, Pyridine |
| Bidentate N,N-Ligand | 1. Suzuki coupling with pyridine-4-boronic acid (selective substitution of one Cl). 2. Reduction of azide to amine. | Palladium-Catalyzed Suzuki Coupling, Staudinger Reduction | Pyridine, Amine |
| Tridentate N,N,N-Ligand | 1. RuAAC reaction with 2-ethynylpyridine. 2. Suzuki coupling with 2-(tributylstannyl)pyridine (B98309) (Stille coupling) to substitute a Cl atom. | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), Palladium-Catalyzed Stille Coupling | 1,2,3-Triazole, Pyridine (x2) |
| Pincer-type N,C,N-Ligand | 1. Suzuki coupling with two equivalents of a pyrazoleboronic acid ester to substitute Cl at positions 2 and 6 (relative to the azide). 2. Directed C-H activation/metalation. | Palladium-Catalyzed Suzuki Coupling, C-H Activation | Pyrazole (x2), Metalated-Aryl Carbon |
These proposed pathways illustrate how this compound can act as a foundational building block for creating structurally diverse and functionally complex molecules for applications in coordination chemistry and homogeneous catalysis. The development of such derivatives remains a promising area for future research.
Future Directions and Emerging Research Avenues for 5 Azido 1,2,3 Trichlorobenzene
Exploration of Unconventional Reactivity Modes
While the azide (B81097) group is well-known for its participation in "click" chemistry and Staudinger reactions, the electron-withdrawing nature of the 1,2,3-trichlorophenyl scaffold is poised to unlock less conventional reaction pathways. Future research could pivot towards harnessing the unique reactivity of the nitrene intermediate formed upon thermolysis or photolysis, as well as exploring novel cycloadditions.
The photolysis of aryl azides is a powerful tool for generating highly reactive nitrene intermediates. beilstein-journals.org For aryl azides bearing electron-withdrawing substituents, these reactions can be finely controlled, particularly using continuous flow techniques which minimize secondary photochemical reactions by ensuring uniform irradiation and precise control of residence time. beilstein-journals.orgd-nb.infotib.eu The highly electron-deficient nature of the aromatic ring in 5-azido-1,2,3-trichlorobenzene (B6206076) is expected to influence the stability and reactivity of the corresponding singlet and triplet nitrenes, potentially favoring specific insertion or rearrangement pathways. su.se
Beyond nitrene chemistry, emerging research has shown that electron-deficient aryl azides can react with aldehydes under basic conditions to form aryl amides. rsc.orgrsc.org This transformation, which proceeds through an azide-enolate cycloaddition to a triazoline intermediate, bypasses the need for traditional, often sluggish, amidation protocols involving weakly nucleophilic anilines. rsc.orgrsc.org Investigating this reactivity for this compound could provide a novel route to highly functionalized, electron-deficient anilides that are otherwise difficult to synthesize. rsc.org
| Potential Reaction Pathway | Key Intermediate | Hypothesized Influence of 1,2,3-Trichlorophenyl Group | Potential Products |
| Photochemical Rearrangement | Singlet/Triplet Nitrene | Stabilizes nitrene, potentially retarding ring expansion and favoring intermolecular reactions. nih.gov | C-H insertion products, azepines, azo compounds. beilstein-journals.orgosti.gov |
| Base-Catalyzed Cycloaddition | Triazoline | Enhances the electrophilicity of the azide, facilitating cycloaddition with enolates. rsc.org | Polychlorinated aryl amides. rsc.org |
| [3+2] Cycloaddition (Click) | N/A | Increases reaction rates in strain-promoted cycloadditions due to electron-deficient nature. | 1,2,3-Triazoles with a trichlorophenyl substituent. |
| Aza-Wittig Reaction | Iminophosphorane | The electron-withdrawing groups may influence the stability and reactivity of the iminophosphorane intermediate. | Polychlorinated imines. |
Integration into Supramolecular Assemblies
The field of supramolecular chemistry relies on specific, non-covalent interactions to construct complex, ordered architectures from molecular building blocks. This compound possesses distinct features—a planar aromatic core and multiple halogen atoms—that make it a promising candidate for designing novel self-assembling systems.
A key interaction to explore is halogen bonding, a non-covalent interaction between a polarized halogen atom and a Lewis base. nih.gov The chlorine atoms on the benzene (B151609) ring can act as halogen bond donors, directing the assembly of molecules into discrete supermolecules or extended architectures like helices and macrocycles. nih.govnih.gov The specific arrangement of three adjacent chlorine atoms could lead to unique binding motifs and highly directional assemblies not achievable with less substituted analogues. Studies on halogenated azobenzene (B91143) derivatives have already demonstrated their utility as building blocks for photo-switchable supramolecular structures. nih.govmdpi.com This suggests that this compound could be used to form ordered assemblies whose properties could be altered by chemically transforming the azide group post-assembly.
| Non-Covalent Interaction | Relevant Structural Feature | Potential Supramolecular Architecture | Emerging Research Focus |
| Halogen Bonding | 1,2,3-Trichloro substitution | 1D chains, 2D networks, discrete macrocycles. nih.gov | Designing co-crystals with specific halogen bond acceptors (e.g., pyridines) to control dimensionality. nih.gov |
| π-π Stacking | Aromatic Benzene Ring | Lamellar structures, columnar stacks. | Investigating the influence of the chloro and azido (B1232118) groups on stacking distance and electronic properties. |
| Dipole-Dipole Interactions | Azido Group (N₃) | Ordered arrays, head-to-tail assemblies. | Studying the interplay between azide-dipole interactions and halogen bonding in directing crystal packing. |
Green Chemistry Approaches for Synthesis and Derivatization
Future development of this compound will benefit from the adoption of green chemistry principles to enhance safety, reduce waste, and improve efficiency. This involves innovations in both the synthesis of the compound itself and its subsequent chemical transformations.
Traditional syntheses of aryl azides often involve diazotization of anilines followed by treatment with sodium azide, which can generate unstable intermediates. researchgate.net A greener alternative involves the use of arenediazonium tosylates, which are more thermally stable and can react with sodium azide in water at room temperature, avoiding the need for metal catalysts and simplifying product purification. organic-chemistry.orgorganic-chemistry.org Another promising route is the direct transformation of anilines using a diazo-transfer reagent under milder conditions. researchgate.net
For derivatization, continuous flow photolysis stands out as a green technology. beilstein-journals.orgd-nb.info Compared to batch reactors, flow systems offer superior light penetration, precise temperature control, and minimized solvent volumes, which is particularly advantageous for energy-intensive photochemical reactions. d-nb.info This method allows for the safe generation and immediate consumption of reactive nitrene intermediates, improving yields and selectivity. beilstein-journals.org
| Process | Traditional Method | Potential Green Alternative | Key Advantages |
| Aryl Azide Synthesis | Diazotization of aniline (B41778) with NaNO₂/HCl, then NaN₃. researchgate.net | Reaction of arenediazonium tosylates with NaN₃ in water. organic-chemistry.org | Avoids unstable intermediates, uses water as a solvent, no metal catalyst. |
| Photochemical Nitrene Generation | Batch reaction with UV lamp. | Continuous flow photolysis in a microreactor. beilstein-journals.orgtib.eu | Enhanced safety, improved energy efficiency, higher selectivity, easier scalability. d-nb.info |
| Cycloaddition Reactions | Copper-catalyzed reaction in organic solvents. | Catalyst-free thermal cycloaddition; reactions in water or ionic liquids. | Reduced metal contamination, use of environmentally benign solvents. |
Advanced Materials Applications Beyond Current Scope
The unique combination of a high-energy azide group and a dense, halogenated aromatic core suggests that this compound could serve as a precursor for a variety of advanced materials with tailored properties.
One significant area of exploration is its use as a robust cross-linking agent and surface modifier, analogous to perfluorophenyl azides (PFPAs). nih.govsemanticscholar.org Upon activation by heat or light, the azide forms a highly reactive nitrene that can insert into C-H bonds of polymeric substrates, forming a stable covalent link. nih.gov This could be used to functionalize otherwise inert polymer surfaces, imparting properties such as hydrophobicity, fire retardancy, or reactivity for further chemical modification.
Furthermore, the photolysis of polyazido-polychloro-benzenes is known to produce high-spin organic molecules. snv63.ru For example, photolysis of 1,3,5-triazido-2,4,6-trichlorobenzene generates high-spin triplet and quintet species. snv63.ru Future research could investigate whether this compound can be used as a building block for more complex polyazides, which could serve as precursors to novel magnetic materials or high-energy density materials.
| Potential Application Area | Key Property Exploited | Proposed Research Direction | Example of Target Material |
| Polymer Surface Modification | Photoreactive Azide/Nitrene | Photo-grafting onto polymer films (e.g., polyethylene, polystyrene) to alter surface energy and functionality. nih.gov | Anti-fouling surfaces, biocompatible coatings. |
| High-Spin Organic Molecules | Nitrene Intermediate | Synthesis of di- and tri-azido derivatives and subsequent low-temperature photolysis and EPR characterization. snv63.ru | Precursors for molecular magnets. |
| Energetic Materials | High Nitrogen Content, High Density | Co-crystallization with high-energy oxidizers or incorporation into energetic polymer binders. | Advanced propellants or explosives. |
| Precursors for N-doped Carbon | High N and C content, Cl atoms | Pyrolysis under controlled atmospheres to generate porous, nitrogen-doped carbon materials. | Electrocatalysts for fuel cells or batteries. |
Synergistic Research with Other Disciplines (e.g., Nanoscience)
The versatility of the aryl azide group makes this compound an excellent candidate for synergistic research, particularly in the field of nanoscience where surface functionalization is paramount. nih.gov The azide can act as a powerful chemical handle for covalently attaching the molecule to nanoparticle surfaces, enabling precise control over surface properties. researchgate.netresearchgate.net
One approach involves using the azide for click chemistry reactions with alkyne-functionalized nanoparticles, creating a stable triazole linkage. researchgate.net A more direct method is to use the photo-activatable nature of the azide. By irradiating a mixture of nanoparticles and this compound, the generated nitrene can directly bind to the nanoparticle surface, a technique that is effective for a wide range of materials, including metals, oxides, and carbon. nih.govsemanticscholar.org
The dense trichlorobenzene moiety would impart a unique electronic signature and hydrophobicity to the nanoparticle surface. This could be exploited to create stable dispersions in non-polar solvents, to act as an insulating layer on quantum dots, or to serve as a platform for building complex, multi-layered nanostructures. The ability to pattern surfaces by selectively activating the azide with focused light opens further possibilities for creating functional nano-arrays and sensors. nih.govthermofisher.com
| Interdisciplinary Field | Role of this compound | Potential Outcome/Application |
| Nanoscience/Materials Science | Surface functionalization agent for nanoparticles (e.g., Au, SiO₂, C). nih.govresearchgate.net | Modified nanoparticles with tailored hydrophobicity, stability, and electronic properties for use in composites or electronics. |
| Chemical Biology | Photo-crosslinker for identifying molecular interactions. thermofisher.com | Covalently trapping protein-ligand or protein-protein interactions where the trichlorophenyl group acts as a bulky, hydrophobic probe. |
| Sensor Technology | Active layer in a chemiresistive sensor. | Creating functionalized surfaces on electrodes where binding of an analyte to the trichlorophenyl group alters conductivity. |
| Catalysis | Ligand precursor for organometallic catalysts. | Anchoring catalytic centers to surfaces or creating catalysts with unique steric and electronic environments. |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 5-azido-1,2,3-trichlorobenzene, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves diazotization or azide substitution on trichlorobenzene derivatives. Key variables include temperature (e.g., 0–5°C for diazotization to avoid side reactions), solvent polarity (e.g., acetonitrile for azide stability), and stoichiometric ratios of reagents (e.g., NaN₃:Cl molar ratio ≥1.2). Yield optimization requires monitoring via HPLC or GC-MS to track intermediate formation and byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirms the azide group (sharp peak at ~2100–2200 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).
- NMR : ¹H/¹³C NMR identifies aromatic proton environments (e.g., splitting patterns due to chlorine substituents).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 246.9 for C₆H₂Cl₃N₃) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in airtight containers at ≤4°C to minimize thermal degradation and azide instability. Avoid exposure to light or heavy metals.
- Handling : Use explosion-proof equipment, conduct reactions in fume hoods, and employ remote monitoring tools (e.g., pressure sensors) due to azide explosivity risks .
Advanced Research Questions
Q. How can factorial design optimize reaction parameters for synthesizing this compound with minimal byproducts?
- Methodological Answer : A 2³ factorial design can evaluate three factors (temperature, solvent type, catalyst concentration). For example:
Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity in click chemistry?
- Methodological Answer : Density Functional Theory (DFT) models predict regioselectivity in Huisgen cycloadditions. For instance, electron-withdrawing Cl groups lower the LUMO energy of the azide, favoring reaction with terminal alkynes. Transition state analysis (e.g., NCI plots) visualizes steric effects from trichloro substitution .
Q. How can researchers resolve contradictions in reported thermal stability data for this compound?
- Methodological Answer : Discrepancies arise from differing DSC protocols (heating rates: 5°C/min vs. 10°C/min). A systematic study should:
- Standardize heating rates and sample mass.
- Compare decomposition onset temperatures under inert (N₂) vs. oxidative (air) atmospheres.
- Use kinetic models (e.g., Flynn-Wall-Ozawa) to calculate activation energy variability .
Q. What computational methods predict the environmental persistence of this compound in aquatic systems?
- Methodological Answer :
- QSAR Models : Estimate biodegradation half-life using descriptors like logP (logP = 2.8 suggests moderate hydrophobicity).
- Molecular Dynamics Simulations : Model interactions with soil organic matter or clay minerals to assess adsorption coefficients (Kd).
- T.E.S.T. Software : Predict toxicity endpoints (e.g., LC50 for Daphnia magna) based on structural fragments .
Methodological Notes
- Theoretical Integration : Align experiments with conceptual frameworks (e.g., frontier molecular orbital theory for reactivity studies) to ensure hypothesis-driven research .
- Data Conflict Resolution : Use meta-analysis tools (e.g., RevMan) to statistically harmonize divergent results from prior studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
